![molecular formula C11H13ClN2O2 B2944573 3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea CAS No. 93468-79-2](/img/structure/B2944573.png)
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea
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Description
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea, also known as DMCA, is a synthetic organic compound used in a variety of scientific research applications. Its chemical structure consists of two aromatic rings, a urea group, and a 2-chloroacetyl group. It is a white crystalline solid with a melting point of 110-112 °C. DMCA is a versatile compound that can be used in a variety of laboratory experiments due to its low toxicity, low reactivity, and high solubility in water and organic solvents.
Scientific Research Applications
Urea Derivatives in Biological Systems
Anion Binding and Structural Analysis
Research on urea-based ligands, such as N-(2,4-dimethylphenyl)-N'-(3-pyridyl)urea, highlights their potential in anion coordination chemistry. These studies show how such compounds can form complexes with various anions through hydrogen bonding, showcasing urea derivatives' role in understanding molecular recognition and binding mechanisms in biological systems (Wu et al., 2007).
Urea Compounds in Herbicide Research
Herbicide Degradation and Environmental Impact
Investigations into the degradation of urea-based herbicides in soil have been conducted to understand their environmental impact and fate. Studies have shown how specific substituted urea herbicides, such as maloran and isoproturon, degrade over time due to microbial action, which is crucial for assessing their ecological safety and designing environmentally friendly agricultural practices (Katz & Strusz, 1968) (Li Fang-shi, 2007).
Anticancer Research and Urea Derivatives
Potential Antineoplastic Agents
Research on 1-aryl-3-(2-chloroethyl)ureas has uncovered their potential as potent antineoplastic agents. Such studies are vital for drug discovery and development, offering new avenues for cancer treatment strategies. The findings indicate that these urea derivatives could be useful in treating cancers resistant to conventional anticancer drugs, underscoring the importance of urea compounds in medicinal chemistry (R. C.-Gaudreault et al., 2004).
properties
IUPAC Name |
2-chloro-N-[(2,4-dimethylphenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-3-4-9(8(2)5-7)13-11(16)14-10(15)6-12/h3-5H,6H2,1-2H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRUGDDTVXVWQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(2,4-dimethylphenyl)urea |
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